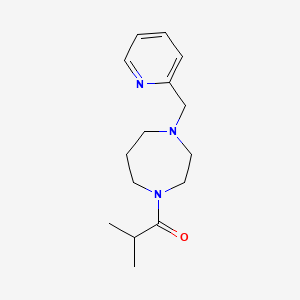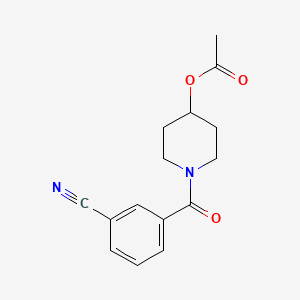
1,4,5,6-Tetrahydro-6-oxo-3-(4-fluorophenyl)pyridazine-1-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,5,6-Tetrahydro-6-oxo-3-(4-fluorophenyl)pyridazine-1-acetic acid, also known as TPOP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TPOP is a pyridazine derivative that has been synthesized through a number of different methods.
Mechanism of Action
The mechanism of action of 1,4,5,6-Tetrahydro-6-oxo-3-(4-fluorophenyl)pyridazine-1-acetic acid is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the modulation of neurotransmitter release. COX-2 is an enzyme that is involved in the production of prostaglandins, which play a role in inflammation and pain. This compound has been shown to inhibit the activity of COX-2, which may contribute to its anti-inflammatory and analgesic effects. This compound has also been shown to modulate the release of neurotransmitters, such as dopamine and serotonin, which may contribute to its potential applications in the treatment of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of COX-2 and reduce the production of prostaglandins. This compound has also been shown to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. In vivo studies have shown that this compound can reduce pain and inflammation in animal models. This compound has also been shown to have potential applications in the treatment of cancer and neurological disorders, although further research is needed to fully understand its effects.
Advantages and Limitations for Lab Experiments
One advantage of 1,4,5,6-Tetrahydro-6-oxo-3-(4-fluorophenyl)pyridazine-1-acetic acid is its potential applications in various fields, including medicinal chemistry, material science, and catalysis. This compound is also relatively easy to synthesize and has been reported to yield high purity. However, one limitation of this compound is its potential toxicity, as it has been shown to have cytotoxic effects on certain cell lines. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of this compound.
Future Directions
There are a number of future directions for research on 1,4,5,6-Tetrahydro-6-oxo-3-(4-fluorophenyl)pyridazine-1-acetic acid. In medicinal chemistry, further research is needed to fully understand the potential applications of this compound in the treatment of cancer and neurological disorders. In material science, further research is needed to explore the potential use of this compound in the development of organic light-emitting diodes and organic solar cells. In catalysis, further research is needed to explore the potential applications of this compound as a catalyst for the synthesis of various organic compounds. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of this compound.
Synthesis Methods
1,4,5,6-Tetrahydro-6-oxo-3-(4-fluorophenyl)pyridazine-1-acetic acid can be synthesized through a number of different methods, including the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate, followed by the reaction of the resulting product with hydrazine hydrate. Another method involves the reaction of 4-fluorobenzaldehyde with 2,3-dihydrofuran, followed by the reaction of the resulting product with hydrazine hydrate. Both methods have been reported to yield high purity this compound.
Scientific Research Applications
1,4,5,6-Tetrahydro-6-oxo-3-(4-fluorophenyl)pyridazine-1-acetic acid has been studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has been shown to have anti-inflammatory and analgesic effects, as well as potential applications in the treatment of cancer and neurological disorders. In material science, this compound has been studied for its potential use in the development of organic light-emitting diodes and organic solar cells. In catalysis, this compound has been shown to be an effective catalyst for the synthesis of various organic compounds.
properties
IUPAC Name |
2-[3-(4-fluorophenyl)-6-oxo-4,5-dihydropyridazin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O3/c13-9-3-1-8(2-4-9)10-5-6-11(16)15(14-10)7-12(17)18/h1-4H,5-7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFMLUMFXRLENG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(N=C1C2=CC=C(C=C2)F)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N~5~-(3,4-dimethoxyphenyl)-2-(1-isopropyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7548842.png)

![6-[5-(5-Chloro-2-thienyl)-1,2,4-oxadiazol-3-yl][1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7548857.png)
![6-[5-(5-Chloro-2-thienyl)-1,2,4-oxadiazol-3-yl]-3-methyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7548865.png)
![N-(3-ethylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7548872.png)



![1'-(4-ethylbenzoyl)spiro[indole-3,3'-pyrrolidin]-2(1H)-one](/img/structure/B7548912.png)